Iodoacetamide-PEG5-NH-Boc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

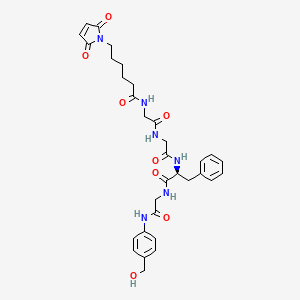

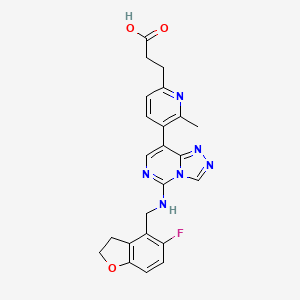

Iodoacetamide-PEG5-NH-Boc is a compound that serves as a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as promising tools for targeted therapy in drug development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG5-NH-Boc typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent to introduce functional groups that can react with other molecules.

Introduction of Iodoacetamide: Iodoacetamide is introduced to the activated polyethylene glycol to form a stable bond.

Protection with Boc Group: The resulting compound is then protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group for further functionalization.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.

Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products:

Substituted Derivatives: Products formed from substitution reactions depend on the nucleophile used.

Deprotected Amine: Removal of the Boc group yields a free amine, which can be further modified

科学的研究の応用

Iodoacetamide-PEG5-NH-Boc has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Facilitates the study of protein function and interactions by selectively degrading target proteins.

Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

Industry: Used in the development of new drugs and therapeutic agents

作用機序

ヨードアセトアミド-PEG5-NH-Bocの作用機序は、PROTACにおけるリンカーとしての役割を伴います。PROTACは、リンカーによって結合された2つのリガンドを含んでいます。一方のリガンドはE3ユビキチンリガーゼに結合し、他方は標的タンパク質に結合します。 PROTACは、標的タンパク質とE3リガーゼを近接させて、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解につながります .

類似化合物:

ヨードアセトアミド-PEG3-NH-Boc: ポリエチレングリコール鎖が短い変種。

ヨードアセトアミド-PEG7-NH-Boc: ポリエチレングリコール鎖が長い変種。

比較:

鎖長: これらの化合物の主な違いは、ポリエチレングリコール鎖の長さで、これはPROTACの溶解性と柔軟性に影響を与える可能性があります。

独自性: ヨードアセトアミド-PEG5-NH-Bocは、柔軟性と安定性のバランスを提供し、PROTAC合成のための汎用性の高い選択肢となっています

類似化合物との比較

Iodoacetamide-PEG3-NH-Boc: A shorter polyethylene glycol chain variant.

Iodoacetamide-PEG7-NH-Boc: A longer polyethylene glycol chain variant.

Comparison:

Chain Length: The primary difference between these compounds is the length of the polyethylene glycol chain, which can affect the solubility and flexibility of the PROTAC.

Uniqueness: Iodoacetamide-PEG5-NH-Boc offers a balance between flexibility and stability, making it a versatile choice for PROTAC synthesis

特性

分子式 |

C19H37IN2O8 |

|---|---|

分子量 |

548.4 g/mol |

IUPAC名 |

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24) |

InChIキー |

IGEUCBFXXFXXLN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)

![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)